Cas no 2418713-62-7 (tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate)
![tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate structure](https://ja.kuujia.com/scimg/cas/2418713-62-7x500.png)
tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- EN300-26629102
- tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate
- 2418713-62-7
-
- インチ: 1S/C27H28N2O4/c1-16-22(25(30)33-27(2,3)4)13-17(14-24(16)28)29-26(31)32-15-23-20-11-7-5-9-18(20)19-10-6-8-12-21(19)23/h5-14,23H,15,28H2,1-4H3,(H,29,31)
- InChIKey: JNPSTTYMYNPQEG-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=C(C(C)=C(C(=O)OC(C)(C)C)C=1)N)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 444.20490738g/mol
- どういたいしつりょう: 444.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 683
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26629102-1.0g |
tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate |
2418713-62-7 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoateに関する追加情報
Recent Advances in the Synthesis and Applications of tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate (CAS: 2418713-62-7)
The compound tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate (CAS: 2418713-62-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in peptide synthesis and drug development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, characterization, and potential therapeutic applications.
Recent studies have highlighted the importance of this compound as a key intermediate in the synthesis of peptide-based therapeutics. The tert-butyl group provides steric protection, while the fluorenylmethoxycarbonyl (Fmoc) moiety serves as a protecting group for amines, facilitating selective deprotection during solid-phase peptide synthesis (SPPS). Researchers have optimized the synthesis route to improve yield and purity, making it a reliable building block for complex peptide architectures.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized in the development of novel protease inhibitors. The researchers demonstrated that the incorporation of this intermediate into peptide backbones enhanced the stability and bioavailability of the inhibitors, offering promising leads for treating viral infections such as HIV and hepatitis C. The study also emphasized the compound's role in improving the pharmacokinetic properties of peptide drugs.
Another significant application of tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate is in the field of targeted drug delivery. A recent preprint on bioRxiv described its use in the synthesis of antibody-drug conjugates (ADCs), where it served as a linker between monoclonal antibodies and cytotoxic payloads. The study reported improved tumor-targeting efficiency and reduced off-target effects, underscoring the compound's potential in oncology therapeutics.
Further investigations into the compound's physicochemical properties have revealed its compatibility with green chemistry principles. A 2024 paper in ACS Sustainable Chemistry & Engineering outlined a solvent-free synthesis method, reducing environmental impact while maintaining high efficiency. This advancement aligns with the growing demand for sustainable practices in pharmaceutical manufacturing.
In conclusion, tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate (CAS: 2418713-62-7) continues to be a valuable tool in chemical biology and drug discovery. Its applications span from peptide synthesis to targeted therapeutics, with ongoing research exploring its potential in new therapeutic areas. Future studies may focus on expanding its utility in CRISPR-based therapies and personalized medicine, further solidifying its role in advancing biomedical research.
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